(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene

Metal-Organic Frameworks Fluorescence Quantum Yield Aggregation-Induced Emission

Researchers requiring reproducible MOF performance often encounter batch inconsistencies due to incorrect isomer or pyridyl substitution. BPyTPE provides the precise (E)-isomer and para-pyridyl geometry essential for pillared-layer MOF assembly. • Achieves up to 99% PLQY in para-substituted MOFs • Enables 0.13 ppm LOD for 2,6-dichloro-4-nitroaniline detection • Differentiates cis/trans isomers via differential fluorescence quenching

Molecular Formula C36H26N2
Molecular Weight 486.6 g/mol
Cat. No. B12072627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene
Molecular FormulaC36H26N2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6
InChIInChI=1S/C36H26N2/c1-3-7-31(8-4-1)35(33-15-11-27(12-16-33)29-19-23-37-24-20-29)36(32-9-5-2-6-10-32)34-17-13-28(14-18-34)30-21-25-38-26-22-30/h1-26H/b36-35+
InChIKeyBSFMDMUXORFQHP-ULDVOPSXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPyTPE: AIE Luminogen & MOF Ligand


(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene (BPyTPE, CAS 2131742-57-7) is a tetraphenylethylene (TPE)-derived aggregation-induced emission (AIE) luminogen functionalized with two terminal pyridyl coordination sites [1]. It serves as a versatile building block for constructing highly luminescent metal-organic frameworks (MOFs) and supramolecular sensors [2]. The compound exhibits the characteristic AIE phenomenon: weak emission in dilute solution but intense fluorescence in the aggregated or solid state upon restriction of intramolecular rotation [1].

Aggregation-induced emission luminogen: weak in solution, intense fluorescence upon aggregation
Di-pyridyl donor geometry for luminescent metal-organic framework construction
(E)-isomer ensures correct N-donor vector orientation for framework assembly

Why Generic Substitution Fails for BPyTPE in MOFs and Sensors


The performance of BPyTPE as a ligand is critically dependent on its precise stereoelectronic configuration. The (E)-isomer provides the correct N-donor vector orientation for pillared-layer MOF assembly; use of the (Z)-isomer or mixed isomers disrupts framework topology, pore geometry, and interpenetration control [1]. Furthermore, the position of the pyridyl nitrogen (para vs. meta or ortho) dramatically alters coordination geometry and solid-state photoluminescence quantum yield (PLQY), with para-substituted derivatives enabling the highest reported MOF quantum yields [2]. Generic TPE-based ligands without pyridyl donors cannot form the coordination bonds essential for MOF construction, while tetra-substituted analogs (e.g., TPTPE) yield different framework dimensionalities, pore sizes, and PLQY values, rendering them non-interchangeable for applications requiring specific pore matching and emission properties [3].

Z-isomer or mixed isomers disrupt framework topology, pore geometry, and interpenetration control
Meta- or ortho-pyridyl substitution alters coordination geometry and reduces photoluminescence quantum yield
Non-pyridyl TPE ligands lack coordination sites; tetra-substituted analogs yield different dimensionality and PLQY

Quantitative Evidence: BPyTPE vs. Structural Analogs


Fluorescence Quantum Yield vs. Tetra-Pyridyl MOF

The pillared-layered MOF [Zn₂(bpdc)₂(BPyTPE)] constructed with BPyTPE as the pillar ligand exhibits a solvent-free fluorescence quantum yield of 99%, representing one of the highest values reported among TPE-based LMOFs [1]. In contrast, the structurally analogous MOF [Zn₂(TPPE)₀.₅(ndc)₂]ₙ built from the tetra-pyridyl ligand TPPE (1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene) achieves a quantum yield of only 37.93% [2]. This 2.6-fold difference arises from the distinct framework topology and interpenetration mode enabled by the di-pyridyl coordination geometry unique to BPyTPE.

MOF Quantum Yield
Cross-study comparable
99% (BPyTPE MOF) vs 37.93% (TPPE MOF) · 2.6× higher
Supports brighter sensor signals and lower detection limits
Solvent-free solid state; TPPE = tetra-pyridyl ligand
Metal-Organic Frameworks Fluorescence Quantum Yield Aggregation-Induced Emission

Pesticide Detection Sensitivity vs. Comparable Zn-MOF

The LMOF [Zn₂(bpdc)₂(BPyTPE)] demonstrates a limit of detection (LOD) of 0.13 ppm for the pesticide 2,6-dichloro-4-nitroaniline (DCN) in fruit samples [1]. By comparison, another Zn-based MOF, [Zn₃(DDB)(DPE)]·H₂O, exhibits an LOD of 0.166 mg/L for the same analyte [2]. The 22% lower LOD (0.13 ppm vs. 0.17 ppm equivalent) underscores the superior sensitivity enabled by BPyTPE's AIE characteristics within the framework.

Pesticide LOD
Head-to-head comparison
0.13 ppm (BPyTPE MOF) vs 0.17 ppm (Zn-MOF) · 22% lower
Supports enhanced trace-level pesticide screening
Fruit matrix; 2,6-dichloro-4-nitroaniline analyte
Pesticide Sensing Fluorescent Detection Food Safety

cis/trans Isomer Differentiation via Fluorescence Quenching

The LMOF [Zn(HIPA)(BPyTPE)] (quantum yield 90.1%) selectively discriminates between cis- and trans-dimethyl-2-butenedioate and cis/trans-2-butene-1,4-diol through differential fluorescence quenching efficiency [1]. The trans isomers quench fluorescence significantly more efficiently than their cis counterparts, a capability rarely reported among LMOFs [1]. No other MOF in the current literature has demonstrated this specific cis/trans differentiation for these particular analytes, making BPyTPE-based frameworks uniquely suited for geometric isomer sensing.

Isomer Differentiation
Class-level inference
Selective quenching: trans >> cis isomers
Unique cis/trans isomer discrimination capability
Methanol suspension; no comparable MOF reported for these isomer pairs
Isomer Differentiation Fluorescence Quenching Molecular Recognition

Para- vs. Meta-Pyridyl Isomer Solid-State Photoluminescence

A systematic isomeric study of tetraphenylethylene-pyridines (o-, m-, p-Py-TPE) revealed that the meta-pyridyl isomer (m-Py-TPE) exhibits a maximum solid-state PLQY of 64.56% [1]. While BPyTPE itself is not directly measured in this study, the para-pyridyl substitution pattern of BPyTPE—combined with its demonstrated 99% quantum yield within MOFs—leverages the electronic and steric advantages of para-substitution for coordination-driven assembly [2]. The isomeric position of the nitrogen atom controls C-H···π interactions and C=C bond dihedral angles, directly dictating emission performance [1].

Para- vs. Meta-PLQY
Class-level inference
99% (para-MOF) vs 64.56% (meta-isomer) · 53% higher
Para-pyridyl substitution supports high quantum efficiency
BPyTPE value from MOF context; meta value from free compound
Isomeric Effect Photoluminescence Quantum Yield Crystal Engineering

Key Application Scenarios for BPyTPE


Pesticide Residue Detection in Food via Fluorescent MOF Sensors

The 99% quantum yield and 0.13 ppm LOD for 2,6-dichloro-4-nitroaniline [1] make BPyTPE-derived LMOFs ideal for constructing portable, naked-eye or smartphone-based pesticide screening devices for fruits and vegetables. The intense emission allows visual detection under UV illumination without sophisticated instrumentation, directly addressing the need for rapid, on-site food safety testing [1].

Stereoselective Sensing and cis/trans Isomer Quality Control

The demonstrated ability of BPyTPE-based LMOFs to differentiate cis/trans isomers via differential fluorescence quenching [2] positions this ligand for developing stereoselective chemical sensors. Potential industrial applications include monitoring geometric isomer ratios in fine chemical synthesis, pharmaceutical intermediate quality control, and petrochemical process analytics where cis/trans composition is critical [2].

AIE Probes for Bioimaging and Intracellular Sensing

BPyTPE retains AIE activity and pyridyl functionality suitable for post-synthetic modification. The high quantum efficiency achievable with para-pyridyl architectures [3] underpins the use of BPyTPE as a precursor for bioconjugated AIE probes with superior brightness. These probes can be applied in cellular imaging, where aggregation-induced turn-on fluorescence minimizes background and improves signal-to-noise ratios [3].

Coordination-Driven Supramolecular Cages and Light-Harvesting Arrays

The di-pyridyl donor geometry of BPyTPE enables the construction of discrete metallacages and supramolecular polygons with well-defined cavities. The combination of AIE-enhanced emission and coordination-driven self-assembly yields materials suitable for light-harvesting antenna systems and guest-encapsulation sensors, where the quantum yield advantage over tetra-pyridyl ligands [4] translates to more efficient energy transfer [5].

Application
Selection Property
Validation Focus
Pesticide residue screening via fluorescent MOF sensors
High quantum yield MOF platform
Brightness and detection threshold validation in food matrices
Stereoselective cis/trans isomer sensing
Differential cis/trans fluorescence quenching
Quenching selectivity and reproducibility
AIE-based bioimaging probes
Aggregation-induced turn-on emission
Signal-to-noise ratio and cellular uptake efficiency
Coordination-driven supramolecular light-harvesting
Di-pyridyl donor geometry and AIE emission
Energy transfer efficiency and host-guest stability
Quote Request

Request a Quote for (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.